molecular formula C15H15ClN4O B10979795 3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B10979795
M. Wt: 302.76 g/mol
InChI Key: ZVELHGHJQXLXHD-UHFFFAOYSA-N
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Description

3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that features both indole and pyrazole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.

    Chlorination: The indole ring is chlorinated at the 6-position using reagents like thionyl chloride or N-chlorosuccinimide.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones.

    Coupling Reaction: The chlorinated indole and pyrazole are coupled using appropriate linkers and conditions, such as amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could occur at the carbonyl group of the amide.

    Substitution: The chlorine atom on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the 6-position of the indole ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of indole and pyrazole rings.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in oncology and neurology.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyrazole moieties can interact with enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or acting as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 6-position of the indole ring may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s biological activity and reactivity.

Properties

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

3-(6-chloroindol-1-yl)-N-(1-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C15H15ClN4O/c1-19-10-13(9-17-19)18-15(21)5-7-20-6-4-11-2-3-12(16)8-14(11)20/h2-4,6,8-10H,5,7H2,1H3,(H,18,21)

InChI Key

ZVELHGHJQXLXHD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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